molecular formula C6H3IN2 B038671 2-Iodopyridine-4-carbonitrile CAS No. 114821-24-8

2-Iodopyridine-4-carbonitrile

Cat. No.: B038671
CAS No.: 114821-24-8
M. Wt: 230.01 g/mol
InChI Key: RAMAPMJJBMFFEI-UHFFFAOYSA-N
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Description

2-Iodopyridine-4-carbonitrile is a halogenated pyridine derivative with the molecular formula C6H3IN2. It is known for its utility in various chemical reactions and applications, particularly in the fields of organic synthesis and medicinal chemistry. The compound is characterized by the presence of an iodine atom at the second position and a cyano group at the fourth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodopyridine-4-carbonitrile typically involves the iodination of 4-cyanopyridine. One common method includes the use of iodotrimethylsilane as a catalyst. The reaction is carried out under controlled conditions to ensure the selective iodination at the second position of the pyridine ring .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of 2-chloropyridine or 2-bromopyridine as starting materials. These compounds undergo halogen exchange reactions in the presence of iodine and a suitable catalyst to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Iodopyridine-4-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

    Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Products are often biaryl compounds or other complex organic molecules.

    Reduction Reactions: The primary product is 2-aminopyridine-4-carbonitrile.

Scientific Research Applications

2-Iodopyridine-4-carbonitrile is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-Iodopyridine-4-carbonitrile in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing cyano group and the iodine atom. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodopyridine-4-carbonitrile is unique due to the combined presence of the iodine atom and the cyano group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

2-iodopyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3IN2/c7-6-3-5(4-8)1-2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMAPMJJBMFFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649559
Record name 2-Iodopyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114821-24-8
Record name 2-Iodopyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-IODOPYRIDINE-4-CARBONITRILE
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